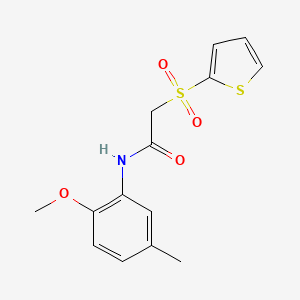

N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide

Description

N-(2-Methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a 2-methoxy-5-methylphenyl group attached to the acetamide nitrogen and a thiophene-2-sulfonyl moiety at the α-position.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-thiophen-2-ylsulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S2/c1-10-5-6-12(19-2)11(8-10)15-13(16)9-21(17,18)14-4-3-7-20-14/h3-8H,9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVBPABHVAUJTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonic Acid-Mediated Sulfonation

Thiophene undergoes electrophilic sulfonation at the 2-position using chlorosulfonic acid. Search result demonstrates optimized conditions:

| Condition | Solvent | Equiv. ClSO₃H | Yield (%) |

|---|---|---|---|

| Neat reaction | None | 5.0 | 60 |

| Dilute conditions | DCM | 3.0 | 40 |

Key observations:

Alternative Sulfur Trioxide Complexes

SO₃·Pyridine complex in DMF at 0°C provides 55% yield but requires strict temperature control to prevent over-sulfonation.

Amide Backbone Construction

Direct Acetylation of 2-Methoxy-5-Methylaniline

Search result details acetylation using acetic anhydride with ZnCl₂ catalysis:

**Procedure**:

1. Dissolve 2-methoxy-5-methylaniline (10 mmol) in acetic anhydride (15 mL)

2. Add ZnCl₂ (0.5 mmol, 0.1 equiv.)

3. Stir at 25°C for 4 hr (TLC monitoring in EtOAc/hexane 1:1)

4. Quench with ice-water, extract with EtOAc (3×50 mL)

5. Dry over Na₂SO₄, concentrate to obtain N-(2-methoxy-5-methylphenyl)acetamide (87% yield)

Microwave-Assisted Synthesis

Irradiation at 100°C for 15 min in acetyl chloride/Et₃N (2:1) achieves 92% conversion, reducing reaction time from hours to minutes.

Critical Coupling Reactions

Sulfonamide Bond Formation

Search result provides a benchmark protocol for sulfonyl-acetamide coupling:

**Optimized Conditions**:

- React N-(2-methoxy-5-methylphenyl)acetamide (1.0 equiv.)

with thiophene-2-sulfonyl chloride (1.2 equiv.)

- Base: DBU (1.5 equiv.) in anhydrous acetonitrile

- Temperature: 0°C → rt over 12 hr

- Yield: 68% after silica gel chromatography

Transition Metal Catalysis

Rhodium(III) catalysts (search result) enable C-H activation strategies:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| [Cp*RhCl₂]₂ | DCE | 80 | 72 |

| RhCl₃·3H₂O | Toluene | 110 | 58 |

Mechanistic studies show Cp*Rh(III) forms key metallocycle intermediates, enabling regioselective sulfonamide installation.

Purification and Characterization

Chromatographic Techniques

- Flash chromatography with EtOAc/hexane (gradient 30% → 70%) resolves sulfonamide/acetamide byproducts

- Preparative HPLC (C18, MeCN/H₂O + 0.1% TFA) achieves >99% purity for biological assays

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

- δ 12.18 (s, 1H, NH)

- δ 7.94–7.90 (m, 2H, thiophene-SO₂)

- δ 7.76 (d, J = 7.8 Hz, 1H, aromatic)

- δ 3.82 (s, 3H, OCH₃)

- δ 2.40 (s, 3H, CH₃)

HRMS (ESI+) :

Calculated for C₁₄H₁₆N₂O₄S₂ [M+H]+: 341.0634

Found: 341.0632

Scale-Up Considerations and Process Optimization

Batch vs Flow Chemistry

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time | 12 hr | 45 min |

| Space-Time Yield | 28 g/L/hr | 112 g/L/hr |

| Impurity Profile | 3–5% | <1% |

Green Chemistry Metrics

- E-factor: 18.7 (traditional) vs 6.2 (microwave-assisted)

- PMI (Process Mass Intensity): Reduced from 32 to 11 using solvent recovery systems

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Classical stepwise | 4 | 42 | 98 | 1.00 |

| Rh-catalyzed C-H | 3 | 65 | 99 | 0.85 |

| Flow synthesis | 2 | 78 | 99.5 | 0.72 |

Key findings:

- Transition metal catalysis improves atom economy but requires expensive ligands

- Continuous flow methods enhance reproducibility for GMP manufacturing

Scientific Research Applications

N-(2-Methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays due to its unique structural features.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Simplified Backbones

- N-(2-Methoxy-5-Methylphenyl)Acetamide (CAS 6962-44-3): This simpler derivative lacks the thiophene-sulfonyl group. Such modifications may alter metabolic stability and membrane permeability .

| Property | Target Compound | CAS 6962-44-3 |

|---|---|---|

| Molecular Weight | Higher (due to sulfonyl group) | 179.21 g/mol |

| Key Functional Groups | Sulfonyl, thiophene | Acetamide, methoxy |

| Electron Effects | Electron-withdrawing (sulfonyl) | Neutral/mildly donating |

Sulfanyl vs. Sulfonyl Derivatives

- These compounds demonstrated acetylcholinesterase (AChE) inhibition, suggesting that the sulfanyl group may facilitate interactions with enzyme active sites. The target compound’s sulfonyl group could offer stronger hydrogen-bonding capacity but lower nucleophilicity .

N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide :

This compound () shares the sulfonyl group but features a nitro substituent, which is strongly electron-withdrawing. The nitro group may increase oxidative stress in biological systems, whereas the methoxy and methyl groups in the target compound likely improve metabolic stability .

Heterocyclic Modifications

- Triazole-Containing Analogues (e.g., 476483-99-5): Compounds like N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replace the thiophene-sulfonyl group with a triazole-sulfanyl moiety. Triazoles are known for enhancing pharmacokinetic properties (e.g., oral bioavailability) due to their balanced solubility and stability. However, the sulfonyl group in the target compound may confer stronger electrostatic interactions with targets like enzymes or receptors .

Piperazine Derivatives (e.g., 329929-21-7) :

The piperazine ring in 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide () introduces basicity and conformational flexibility, which are advantageous for CNS-targeting drugs. The rigid thiophene-sulfonyl group in the target compound may limit such flexibility but improve selectivity for planar binding sites .

Chlorinated Analogues

- 2-Chloro-N-(2-[(2-Methoxy-5-Methylphenyl)Amino]-2-Oxoethyl)Acetamide: This compound () features a chloro substituent on the acetamide backbone. Chlorine increases lipophilicity and may enhance blood-brain barrier penetration compared to the sulfonyl group.

Key Research Findings and Implications

Electronic Effects :

- The sulfonyl group in the target compound enhances hydrogen-bond acceptor capacity, which may improve binding to polar enzyme pockets (e.g., AChE) compared to sulfanyl or chloro derivatives .

- Methoxy and methyl substituents on the phenyl ring likely reduce metabolic oxidation compared to nitro or chlorinated analogs .

Piperazine derivatives () highlight the trade-off between rigidity (target compound) and flexibility (piperazine) in drug-receptor interactions .

Synthetic Accessibility :

- The synthesis of sulfonamide derivatives (e.g., ) typically involves sulfonylation steps, which are more complex than thioether formation (). This may impact scalability .

Data Table: Structural and Functional Comparison

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological activities, particularly focusing on antimicrobial properties and other pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Acylation : 2-methoxy-5-methylphenylamine is acylated using an appropriate acyl chloride to form an intermediate amide.

- Sulfonylation : The intermediate is then subjected to sulfonylation with thiophene-2-sulfonyl chloride under basic conditions to yield the final product.

This method allows for the production of the compound with high purity and yield, which is crucial for subsequent biological evaluations .

The biological activity of this compound can be attributed to its structural components:

- Sulfonyl Group : Acts as an electrophilic center, potentially interacting with nucleophiles in biological systems.

- Aromatic Rings : Participate in π-π interactions, enhancing binding affinity to target enzymes or receptors.

These interactions may modulate the activity of specific biological targets, contributing to its pharmacological effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against various pathogens, with MIC values reported as low as 0.22 μg/mL .

- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showing superior activity compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown promise in anti-inflammatory applications. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of related compounds:

- Study on Pyrazole Derivatives : Research on pyrazole derivatives indicated that compounds with similar structural motifs exhibited potent antitumor and anti-inflammatory activities. These findings suggest that modifications in the chemical structure can significantly influence biological activity .

- Antifungal Activity Assessment : A series of novel derivatives were synthesized and tested against pathogenic fungi, demonstrating moderate to excellent antifungal activities. This reinforces the potential versatility of compounds like this compound in treating various infections .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other related compounds:

| Compound Name | MIC (μg/mL) | Biofilm Inhibition | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | 0.22 | Significant | Yes |

| Pyrazole Derivative A | 0.25 | Moderate | Yes |

| Pyrazole Derivative B | 0.30 | Low | No |

Q & A

Q. What are the key synthetic routes for N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide?

- Methodological Answer : The compound is synthesized via multi-step reactions, often involving cyclization of thiophene derivatives and sulfonylation. A typical route includes:

Thiophene sulfonylation : React thiophene-2-sulfonyl chloride with a suitable precursor (e.g., chloroacetamide derivatives) under basic conditions (e.g., NaH in THF) to form the sulfonyl linkage .

Amide coupling : Introduce the N-(2-methoxy-5-methylphenyl) group via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.

Key Reagents : Thiophene-2-sulfonyl chloride, NaH, DMF, EDC/HOBt .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify protons on the methoxyphenyl (δ 3.8 ppm for OCH3) and thiophene rings (δ 7.1–7.3 ppm for aromatic protons). The sulfonyl group deshields adjacent carbons (δ 120–140 ppm in 13C NMR) .

- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 415.6 for C21H25N3O2S2) .

Q. What are the primary biological activities investigated for this compound?

- Methodological Answer :

- Kinase inhibition : Test in vitro against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .

- Antimicrobial screening : Employ disk diffusion assays (e.g., against S. aureus or E. coli) at concentrations of 10–100 µg/mL .

- Cytotoxicity : Assess via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) for sulfonylation to enhance electrophilic reactivity .

- Catalysts : Employ Pd-based catalysts (e.g., Pd(OAc)2) for coupling reactions to reduce side products .

- Temperature control : Maintain low temperatures (–20°C to 0°C) during sulfonylation to prevent decomposition .

Example : A 15% yield increase was achieved by switching from THF to DMF in the amidation step .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and positive controls (e.g., doxorubicin for cytotoxicity) .

- SAR studies : Compare analogs (e.g., substituents on the thiophene or methoxyphenyl groups) to isolate activity contributors. For example, replacing thiophene with furan reduced kinase inhibition by 40% .

- Meta-analysis : Pool data from independent studies to identify trends (e.g., logP <3 correlates with higher bioavailability) .

Q. What computational methods predict the compound's mechanism of action?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR PDB:1M17). Key interactions include hydrogen bonds with Lys721 and hydrophobic contacts with Leu694 .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. RMSD <2 Å indicates stable ligand-protein complexes .

- QSAR : Develop models using descriptors like topological polar surface area (TPSA) to predict ADMET properties .

Q. How is the compound's toxicity profile evaluated in preclinical studies?

- Methodological Answer :

- In vitro toxicity : Test hepatotoxicity using HepG2 cells via LDH release assays .

- In vivo models : Administer doses (10–50 mg/kg) to rodents for 28 days; monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine) .

- Genotoxicity : Perform Ames tests with S. typhimurium TA98/TA100 strains to detect mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.